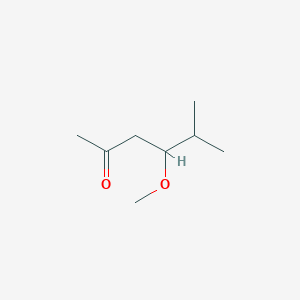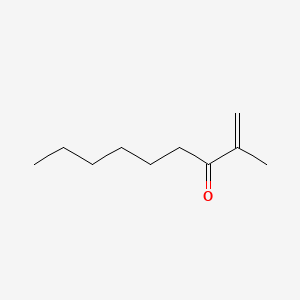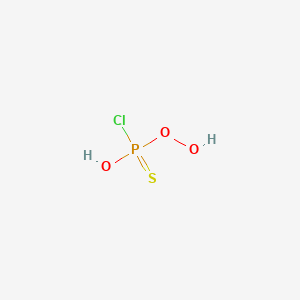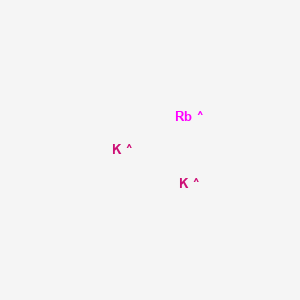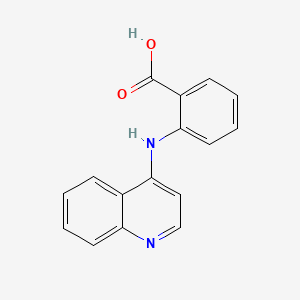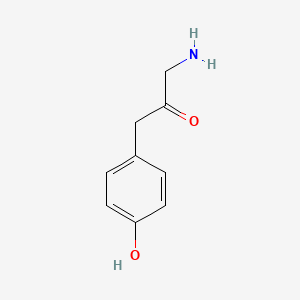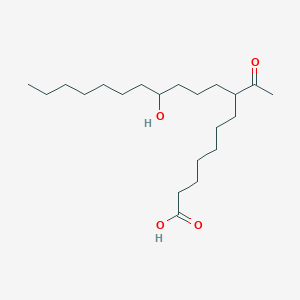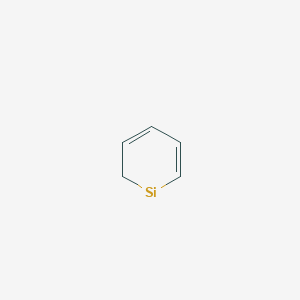
Silacyclohexa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclohexa-2,4-diene is a silicon-containing organic compound with the molecular formula C5H8Si It is a six-membered ring structure with alternating double bonds, similar to benzene but with one carbon atom replaced by a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silacyclohexa-2,4-diene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethyl-2,5-diphenyl-1-silacyclohexa-2,4-diene with iron pentacarbonyl or diironnonacarbonyl. This reaction yields a mixture of tricarbonyl complexes due to the migration of hydrogen and silyl groups . Another method involves the gas phase pyrolysis of 1-allyl-1-methyl-1-silacyclohexa-2,4-diene, resulting in the formation of 1-methyl-1-silabenzene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organosilicon chemistry may lead to more efficient production techniques in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Silacyclohexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silacyclohexadienones.
Reduction: Reduction reactions can convert this compound to silacyclohexenes.
Substitution: Substitution reactions, particularly with transition metals, can form complex organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Transition metal complexes like iron pentacarbonyl are frequently employed.
Major Products:
Oxidation: Silacyclohexadienones.
Reduction: Silacyclohexenes.
Substitution: Tricarbonyl complexes of this compound.
Applications De Recherche Scientifique
Silacyclohexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form various metal complexes.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of silacyclohexa-2,4-diene involves its ability to form stable complexes with transition metals. The silicon atom in the ring can coordinate with metal centers, facilitating various catalytic processes. The compound’s unique electronic properties, due to the presence of silicon, allow it to participate in reactions that are not typical for purely carbon-based dienes .
Comparaison Avec Des Composés Similaires
Silacyclohexadiene: Another silicon-containing diene with similar properties.
Silabenzene: A silicon analog of benzene with distinct electronic characteristics.
Cyclohexa-2,4-diene: The carbon analog of silacyclohexa-2,4-diene.
Uniqueness: this compound is unique due to the presence of silicon, which imparts different electronic properties compared to its carbon analogs. This makes it particularly valuable in organometallic chemistry and materials science .
Propriétés
Formule moléculaire |
C5H6Si |
|---|---|
Poids moléculaire |
94.19 g/mol |
InChI |
InChI=1S/C5H6Si/c1-2-4-6-5-3-1/h1-4H,5H2 |
Clé InChI |
MIXILHIGUOSILV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C[Si]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
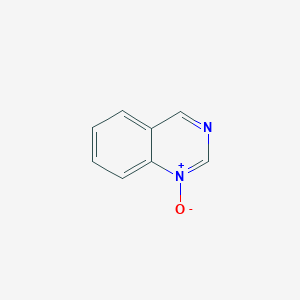
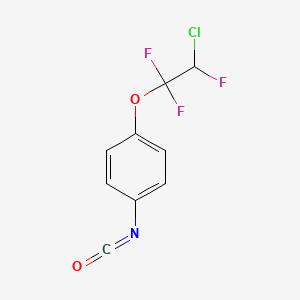
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
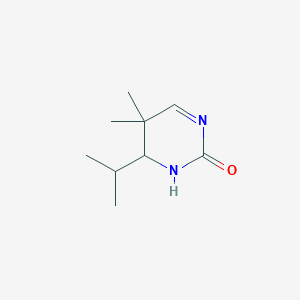
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
